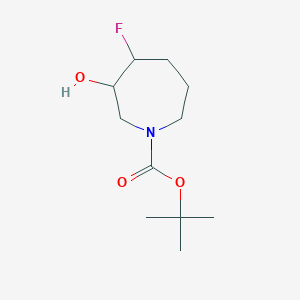

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate

Description

tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is a seven-membered azepane derivative featuring a tert-butyl carbamate group at position 1, a fluorine substituent at position 4, and a hydroxyl group at position 3. This compound is of significant interest in medicinal and synthetic chemistry due to its structural complexity, which combines stereochemical diversity with functional groups that influence solubility, stability, and biological activity. Its molecular formula is C₁₁H₂₀FNO₃, and it is typically synthesized via multi-step organic reactions, including reductive amination or ring-opening strategies, as inferred from analogous protocols for structurally related azepanes . The compound’s purity (95%) and commercial availability (CAS 1823822-57-6) make it a valuable intermediate for drug discovery and chemical biology studies .

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8-9,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVESWNQZBTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Reduction Followed by Fluorination

A two-step strategy involves synthesizing tert-butyl 3-hydroxy-4-oxoazepane-1-carboxylate via sodium borohydride (NaBH₄) reduction of a ketone precursor, followed by fluorination at position 4.

Procedure :

-

Reduction :

A solution of tert-butyl 4-oxoazepane-1-carboxylate (5.5 g, 25.8 mmol) in methanol (55 mL) is treated with NaBH₄ (0.98 g, 25.8 mmol) at 0°C. The reaction is quenched with HCl, extracted with dichloromethane (DCM), and dried to yield tert-butyl 3-hydroxyazepane-1-carboxylate (4.8 g, 87%). -

Fluorination :

The hydroxyl group at position 3 is protected (e.g., as a silyl ether), and the ketone at position 4 is fluorinated using diethylaminosulfur trifluoride (DAST) or Selectfluor. For instance, treatment with DAST in anhydrous DCM at -78°C introduces fluorine, followed by deprotection to yield the target compound.

Key Parameters :

-

Yield : ~50–70% (fluorination step)

-

Reagents : DAST, Selectfluor

-

Solvents : DCM, THF

Epoxide Ring-Opening with Fluoride

Epoxide Synthesis and Fluoride-Mediated Opening

Formation of an epoxide intermediate between positions 3 and 4 enables regioselective introduction of fluorine and hydroxyl groups.

Procedure :

-

Epoxidation :

tert-Butyl 3,4-epoxyazepane-1-carboxylate is synthesized via oxidation of a diene precursor using meta-chloroperbenzoic acid (mCPBA). -

Ring-Opening :

The epoxide is treated with tetrabutylammonium fluoride (TBAF) in THF, leading to nucleophilic attack at position 4 by fluoride and hydroxyl formation at position 3.

Key Parameters :

-

Yield : ~60–75%

-

Reagents : mCPBA, TBAF

-

Stereochemistry : Trans-diaxial opening favors equatorial fluorine and axial hydroxyl configurations.

Radical Fluorination Strategies

Copper-Catalyzed Photoinduced Fluorination

Building on radical cascade cyclization methods, photoredox catalysis enables C–H fluorination at position 4.

Procedure :

-

Substrate Preparation :

tert-Butyl 3-hydroxyazepane-1-carboxylate is dissolved in THF with a copper catalyst (e.g., Cu(OTf)₂) and a ligand (e.g., L1). -

Irradiation :

Under 410 nm LED light, Selectfluor or N-fluorobenzenesulfonimide (NFSI) is added to generate a fluorine radical, which abstracts a hydrogen atom at position 4, followed by radical recombination.

Key Parameters :

-

Yield : ~40–55%

-

Conditions : 25°C, 15–24 h irradiation

-

Catalyst : Cu(OTf)₂ (5 mol%), L1 (5 mol%)

Nucleophilic Substitution of Leaving Groups

Mesylate Displacement with Fluoride

A hydroxyl group at position 3 is retained while introducing fluorine at position 4 via a two-step substitution.

Procedure :

-

Mesylation :

tert-Butyl 3-hydroxy-4-mesyloxyazepane-1-carboxylate is prepared by treating tert-butyl 3,4-dihydroxyazepane-1-carboxylate with mesyl chloride. -

Fluorination :

The mesylate is displaced with potassium fluoride (KF) or TBAF in dimethylformamide (DMF) at 80°C.

Key Parameters :

-

Yield : ~65–80%

-

Reagents : MsCl, KF

-

Solvent : DMF

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Reduction-Fluorination | 50–70% | High regioselectivity | Multiple protection/deprotection steps |

| Epoxide Ring-Opening | 60–75% | Stereochemical control | Requires epoxide synthesis |

| Radical Fluorination | 40–55% | Direct C–H functionalization | Moderate yields |

| Nucleophilic Substitution | 65–80% | High efficiency | Limited to substrates with leaving groups |

Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

Tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate can serve as a valuable building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Esterification : The compound can be used to synthesize esters through reactions with carboxylic acids.

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under appropriate conditions, enabling the formation of diverse derivatives .

2. Protecting Group

The tert-butyl group is widely recognized for its stability and effectiveness as a protecting group in organic synthesis. It can protect carboxylic acids and alcohols during multi-step syntheses, allowing for selective functionalization of other reactive sites .

Medicinal Chemistry

This compound is being investigated for its potential applications in medicinal chemistry:

- Pharmaceutical Intermediates : This compound can act as an intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the preparation of compounds that inhibit beta-lactamase enzymes, which are crucial for developing antibiotics effective against resistant bacterial strains .

Case Study: Beta-Lactamase Inhibitors

A notable application involves the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane derivatives from this compound. These derivatives have shown promise as inhibitors of beta-lactamase enzymes when used alongside beta-lactam antibiotics, addressing antibiotic resistance issues in clinical settings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The tert-butyl ester group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison of Azepane/Piperidine Derivatives

Key Observations:

Positional Isomerism (QK-2858 vs. QK-2779): QK-2858 and QK-2779 are positional isomers differing in the placement of fluorine (4 vs. 3) and hydroxyl (3 vs. 4) groups. This inversion likely affects hydrogen-bonding capacity and solubility.

Ring Size and Flexibility (Azepane vs. Piperidine):

QK-2858 (azepane) has a seven-membered ring, offering greater conformational flexibility than the six-membered piperidine derivatives (QW-2790, QW-3565). This flexibility could influence binding affinity in biological targets, such as G protein-coupled receptors (GPCRs), where ring size modulates activity .

Functional Group Variations: Hydroxyimino vs. Hydroxyl (QW-3565 vs. Hydroxymethyl Substitution (QK-2864): The 5-hydroxymethyl group in QK-2864 adds a polar side chain, which may improve aqueous solubility relative to QK-2858 .

Aromatic vs. This structural difference suggests divergent applications—Compound 4b may be suited for kinase inhibition, while QK-2858 could serve as a chiral building block for peptidomimetics .

Research Implications and Limitations

While the compounds listed in Table 1 share a tert-butyl carbamate motif, their distinct functionalizations underscore the importance of substituent positioning and ring architecture in tuning molecular properties. For example:

- Synthetic Utility: QK-2858’s hydroxyl and fluorine groups make it amenable to further derivatization (e.g., esterification or fluorophilic interactions in drug design).

- Data Gaps: Experimental data on solubility, melting points, or biological activity are absent in the cited sources, highlighting the need for further characterization .

Biological Activity

Overview

Tert-butyl 4-fluoro-3-hydroxyazepane-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula C11H20FNO3 and a molecular weight of 233.28 g/mol, this compound features a unique combination of functional groups that influence its interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate and fluorinating agents under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of both a fluorine atom and a hydroxyl group enhances its binding affinity to molecular targets, potentially influencing enzymatic activity and receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been reported to inhibit key enzymes involved in neurodegenerative processes, such as β-secretase and acetylcholinesterase. These enzymes are critical in the pathogenesis of Alzheimer's disease due to their roles in amyloid beta peptide aggregation .

- Receptor Modulation: The unique structural features allow for selective binding to receptors, which may alter cellular signaling cascades.

Case Studies and Research Findings

-

In Vitro Studies on Neuroprotection:

- A study demonstrated that this compound exhibited protective effects against amyloid beta-induced toxicity in astrocytes. The compound showed a significant increase in cell viability when co-treated with amyloid beta compared to untreated controls .

- Inhibition assays revealed an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong potential for therapeutic applications in Alzheimer's disease .

-

In Vivo Studies:

- Research involving scopolamine-induced oxidative stress models indicated that while the compound reduced malondialdehyde levels (a marker of oxidative stress), it did not achieve significant differences compared to standard treatments like galantamine. This suggests variability in efficacy depending on the model used .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxyazepane-1-carboxylate | Similar azepane structure but different substitution pattern | Moderate neuroprotective effects |

| Tert-butyl 4-hydroxyazepane-1-carboxylate | Lacks fluorine substitution | Lower binding affinity to target enzymes |

| Tert-butyl 4-fluoroazepane-1-carboxylate | Fluorine present but no hydroxyl group | Different reactivity profile |

The distinct combination of functional groups in this compound imparts unique properties that may enhance its biological efficacy compared to its analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl 4-fluoro-3-hydroxyazepane-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent system, catalyst) and purification techniques. For example, silica gel chromatography with solvent gradients (e.g., hexanes/EtOAC) and additives like triethylamine (Et3N) can enhance separation efficiency and reduce side products . Reaction monitoring via TLC or HPLC is critical to identify optimal stopping points. Adjusting stoichiometry of reagents, such as fluorinating agents, may also improve regioselectivity .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to verify the azepane ring conformation, fluorine coupling patterns, and tert-butyl group integrity. IR spectroscopy can confirm hydroxy and carbonyl functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, NOESY or X-ray crystallography may resolve spatial arrangements of the fluoro and hydroxy substituents .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in hexanes) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water gradients can improve resolution. Recrystallization from tert-butyl methyl ether (MTBE) or ethyl acetate/hexane mixtures may enhance crystalline purity. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive intermediates .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and energy barriers for fluorination and hydroxylation steps. Software like Gaussian or ORCA enables optimization of reaction coordinates. Machine learning platforms (e.g., ICReDD’s reaction path search tools) integrate quantum chemical data with experimental parameters to predict optimal conditions, reducing trial-and-error approaches .

Q. How should researchers address contradictions in experimental data, such as unexpected stereochemical outcomes or low yields?

- Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, temperature, catalyst loading) via factorial design experiments (e.g., 2<sup>k</sup> designs) isolates critical factors . Contradictions in stereoselectivity may arise from competing mechanisms (e.g., SN1 vs. SN2 pathways); kinetic studies and isotopic labeling (e.g., <sup>18</sup>O in hydroxy groups) can clarify dominant pathways . Cross-validation with computational models resolves discrepancies between predicted and observed results .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic fluorination steps. Membrane reactors (e.g., ceramic membranes) separate reactive intermediates, minimizing side reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. Safety protocols for handling volatile fluorinating agents (e.g., Selectfluor) must be integrated into reactor design .

Q. How can researchers leverage this compound as a precursor for bioactive analogs?

- Methodological Answer : The hydroxy and fluoro groups serve as handles for derivatization. For example, Mitsunobu reactions can functionalize the hydroxy group, while nucleophilic aromatic substitution (SNAr) at the fluorine position enables diversification. Pharmacophore mapping tools (e.g., Schrodinger’s Phase) guide structural modifications to enhance binding affinity for target receptors .

Data Management & Safety

Q. What software tools facilitate data management and reproducibility in studies involving this compound?

- Methodological Answer : Electronic lab notebooks (ELNs) like LabArchives or Benchling track experimental parameters and raw data. ChemDraw and PubChem integrate structural data with reaction databases. For predictive analytics, platforms like KNIME or Python-based libraries (e.g., RDKit) automate data analysis and generate reaction fingerprints .

Q. What advanced safety protocols are recommended for handling this compound under reactive conditions?

- Methodological Answer : Use inert atmosphere gloveboxes for moisture-sensitive reactions (e.g., fluorinations). Real-time gas monitoring (e.g., FTIR spectroscopy) detects hazardous byproducts like HF. Personal protective equipment (PPE) must include fluorine-resistant gloves (e.g., Viton) and full-face shields. Emergency protocols for spills should neutralize fluorinated compounds with calcium gluconate gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.